3-fluoro-N-(1-phenylethyl)benzamide
Description
3-Fluoro-N-(1-phenylethyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position and an N-(1-phenylethyl) group. This compound belongs to a broader class of benzamides, which are widely studied for their applications in medicinal chemistry, materials science, and chiral separations. The fluorine substituent enhances electronegativity and metabolic stability, while the chiral 1-phenylethyl group contributes to stereoselective interactions, making it relevant in asymmetric synthesis and enantiomeric resolution studies .
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-fluoro-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C15H14FNO/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,1H3,(H,17,18) |
InChI Key |
HGJLVZOCLCPNQZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
3,5-Dinitro-N-(1-phenylethyl)benzamide
- Structure : Features nitro groups at the 3- and 5-positions instead of fluorine.
- Applications : Demonstrated superior enantioseparation efficiency in chiral metal-organic frameworks (MOFs), achieving a resolution factor (Rs) of 1.89 and column efficiency of 4,370 plates/m⁻¹ for furoin separation .
- Comparison: The electron-withdrawing nitro groups enhance π-π interactions with chiral stationary phases, outperforming the mono-fluoro derivative in chromatographic resolution .
3-Fluoro-N-(1-phenylpropyl)benzamide
- Structure : Differs by a propyl linker instead of ethyl in the N-substituent.
- Synthesis: Prepared via electrochemical benzylic C–H amidation with 41% yield, lower than typical yields for ethyl derivatives (e.g., 78% for morpholino-substituted analogues) .
- Properties : Increased alkyl chain length may reduce crystallinity, as evidenced by its isolation as an amorphous solid .
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide
- Structure : Incorporates a sulfone and 4-methylphenyl group.
Physicochemical Properties
| Property | 3-Fluoro-N-(1-phenylethyl)benzamide | 3-Fluoro-N-(1-propyl-1H-pyrazol-3-yl)benzamide | 3-Fluoro-N-(1,3-thiazol-2-yl)benzamide |
|---|---|---|---|
| Molecular Weight | 257.29 g/mol* | 247.27 g/mol | 222.24 g/mol |
| logP | ~2.5 (estimated) | 2.45 | Not reported |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Polar Surface Area | ~38.5 Ų | 38.53 Ų | Not reported |
| Applications | Chiral intermediates, drug design | Not reported | Not reported |
*Calculated based on analogous structures in .
Challenges and Limitations
- Synthetic Divergence : Derivatives like 4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide face limitations in divergent synthesis due to steric and electronic constraints, reducing scalability .
- Data Gaps : Physicochemical and safety data for many analogues (e.g., N-(3-fluoro-4-methylphenyl)-4-methylbenzamide ) remain unreported, complicating comparative analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
